7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
- Reagents such as 4-chlorobenzyl chloride and a base like potassium carbonate (K₂CO₃) are used.
Methylthio Substitution:
- The methylthio group is introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Used in drug discovery programs to develop new pharmaceuticals.
Industry:
- Utilized in the development of agrochemicals and other specialty chemicals.
- Studied for its potential use in materials science, such as in the creation of novel polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
-
Formation of the Thieno[3,2-d]pyrimidine Core:
- Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
- Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
7-(4-chlorophenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one: Differing in the position of the thieno ring fusion.
7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-2(3H)-one: Differing in the position of the carbonyl group.
Uniqueness:
- The specific arrangement of the thieno[3,2-d]pyrimidine core and the substituents (4-chlorophenyl and methylthio groups) confer unique chemical properties and biological activities.
- Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMOTRJRODHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.